molecular formula C10H11ClO B2729348 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 69739-61-3

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2729348
CAS No.: 69739-61-3
M. Wt: 182.65
InChI Key: IPHXZGPPFVUBEW-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol . This compound is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a chlorine atom at the 7th position and a hydroxyl group at the 1st position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized from 7-chloro-1-tetralone through a reduction reaction . The typical synthetic route involves the following steps:

    Reduction of 7-chloro-1-tetralone: This step is usually carried out using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete reduction of the ketone group to a hydroxyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming 7-chloro-1,2,3,4-tetrahydronaphthalene.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 7-Chloro-1-tetralone.

    Reduction: 7-Chloro-1,2,3,4-tetrahydronaphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atom play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

    7-Chloro-1,2,3,4-tetrahydroquinoline: Contains a nitrogen atom in the ring structure.

    7-Chloro-1,2,3,4-tetrahydro-1-naphthylamine: Similar structure with an amine group at the 1st position.

Uniqueness

7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a hydroxyl group and a chlorine atom on the partially hydrogenated naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHXZGPPFVUBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69739-61-3
Record name 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
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